molecular formula C11H20N2O B13288528 N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide

N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide

Cat. No.: B13288528
M. Wt: 196.29 g/mol
InChI Key: UIXCANSKXOHBLH-UHFFFAOYSA-N
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Description

N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide (CAS: 1602597-27-2, Molecular Formula: C₁₂H₂₂N₂O, Molecular Weight: 210.32 g/mol) is a cyclopropane-containing carboxamide derivative characterized by a cyclopentylaminoethyl side chain . The cyclopropane ring confers conformational rigidity, a feature often exploited in medicinal chemistry to enhance binding specificity and metabolic stability. The ethyl linker connects the cyclopropanecarboxamide moiety to a cyclopentylamine group, which may influence lipophilicity and membrane permeability.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-[2-(cyclopentylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H20N2O/c14-11(9-5-6-9)13-8-7-12-10-3-1-2-4-10/h9-10,12H,1-8H2,(H,13,14)

InChI Key

UIXCANSKXOHBLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCCNC(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(cyclopentylamino)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Chemical Notes References
N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide C₁₂H₂₂N₂O 210.32 Cyclopentylaminoethyl, cyclopropanecarboxamide Moderate lipophilicity; potential CNS permeability due to cyclopentyl group
N-{2-[(2-Methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide C₁₂H₂₂N₂O 210.32 2-Methylcyclopentylaminoethyl Increased steric hindrance; possible enhanced metabolic stability
N-[2-(1H-Indol-3-yl)ethyl]cyclopropanecarboxamide C₁₄H₁₆N₂O 228.29 Indol-3-ylethyl Aromatic indole moiety may enhance receptor binding (e.g., serotonin receptors)
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide C₁₃H₁₅N₃O₂ 245.28 Hydroxyiminoethyl, 2-methoxyphenyl Chelation potential via hydroxyimino group; methoxy enhances polarity
N-{2-[(1-Methylimidazole-4-sulfonyl)amino]ethyl}-N-(oxan-4-yl)cyclopropanecarboxamide C₁₅H₂₃N₅O₄S 369.44 Imidazole-4-sulfonyl, oxan-4-yl Sulfonyl group improves solubility; tetrahydropyran (oxan) modulates pharmacokinetics
3-[(Cyclopropylcarbonyl)amino]-N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}-4-methylbenzamide C₂₃H₂₆N₄O₃ 406.48 Methoxyphenyl, benzamide, methylbenzene High molecular weight; LogD (pH 5.5) = ~12.43 suggests low aqueous solubility

Key Comparative Insights

Lipophilicity and Solubility: The cyclopentylaminoethyl group in the target compound balances lipophilicity, likely favoring blood-brain barrier penetration compared to polar derivatives like the methoxyphenyl analog (LogD ~12.43) . The imidazole-sulfonyl derivative exhibits enhanced solubility due to its sulfonyl group, making it more suitable for intravenous formulations .

The hydroxyiminoethyl group in the methoxyphenyl derivative may act as a metal chelator, useful in catalytic or therapeutic contexts .

Pharmacological Potential: The indole-containing analog (CAS: 156997-88-5) leverages aromaticity for receptor binding, a trait absent in the aliphatic cyclopentylamino group of the target compound .

Synthetic Accessibility: The target compound’s synthesis likely involves straightforward alkylation of cyclopropanecarboxamide with a cyclopentylaminoethyl halide, whereas indole derivatives require more complex heterocyclic synthesis steps .

Biological Activity

N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol. Its structure includes a cyclopropane ring and an amide functional group, which are critical for its interactions with biological targets.

Structural Features

FeatureDescription
Molecular FormulaC₁₀H₁₈N₂O
Molecular Weight182.26 g/mol
Functional GroupsAmide, Cyclopropane

The unique combination of these features enhances its potential as a pharmacological agent, particularly in modulating neurotransmitter systems and other signaling pathways.

Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. Research indicates that it may influence various pathways associated with neurological disorders and metabolic syndromes.

The compound's mechanism of action involves:

  • Binding Affinity : Interacting with specific proteins or receptors, leading to modulation of their activity.
  • Enzyme Inhibition : Potentially inhibiting matrix metalloproteinases (MMPs), which are crucial in the breakdown of extracellular matrix components.
  • Neurotransmitter Modulation : Affecting neurotransmitter systems that could provide therapeutic benefits in treating conditions such as depression or anxiety.

Case Studies

  • Enzyme Interaction Studies : Binding affinity assays have demonstrated that this compound effectively inhibits certain enzymes involved in inflammatory processes, suggesting its potential use in treating inflammatory diseases .
  • Cellular Assays : Cellular assays have shown that this compound can alter cell signaling pathways, which may contribute to its therapeutic effects in neurological conditions .
  • Pharmacological Applications : The compound has been investigated for its role in drug development targeting neurological disorders, indicating promising results in preclinical studies .

Comparative Analysis with Similar Compounds

Research has also highlighted several compounds with structural similarities to this compound. These comparisons help elucidate the unique properties of this compound:

Compound NameSimilarity TypeBiological Activity Focus
N-[2-(Cycloheptylamino)ethyl]carboxamideStructural similarityNeurological disorders
N-[2-(Cyclobutylamino)ethyl]carboxamideFunctional group variationEnzyme inhibition

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid with 2-(cyclopentylamino)ethylamine. This process is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), which promote the formation of the amide bond under controlled conditions.

Synthesis Steps

  • Reactants Preparation : Prepare cyclopropanecarboxylic acid and 2-(cyclopentylamino)ethylamine.
  • Coupling Reaction : Combine reactants using DCC as a coupling agent.
  • Purification : Purify the product through recrystallization or chromatography.

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